Product packaging for monguine(Cat. No.:CAS No. 106388-34-5)

monguine

Cat. No.: B1167705
CAS No.: 106388-34-5
Attention: For research use only. Not for human or veterinary use.
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Description

Monguine is a thermostable toxic protein that was purified from the seeds of the Madagascar plant Croton mongue (Euphorbiaceae) . Characterization studies determined its molecular weight to be approximately 9,000 Da . The primary research value of this compound lies in its potent biological activity; it has been demonstrated to inhibit protein synthesis in hepatoma tissue culture cells and to inhibit globin synthesis in a rabbit reticulocyte lysate system . Its mechanism of action, while not fully elucidated in the available literature, is linked to this inhibition of protein synthesis. The compound has a reported LD50 of 12 mg/kg of body weight in mice (24-hour measurement) . This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

106388-34-5

Molecular Formula

C12 H16 N2

Synonyms

monguine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of experimental data for monguine, comparisons are inferred from structurally analogous compounds.

Compound A: 6-Nitro-1-cyclohexen-1-yl Acetone

  • Structural Similarity : Shares the nitro-substituted cyclohexenyl group and ketone functionality.
  • Key Differences: Simpler backbone (acetone derivative vs. undecenone in this compound). Higher thermal stability due to reduced steric hindrance .
  • Applications : Used as a precursor in nitroalkene synthesis .

Compound B: 3-Oxo-8-azabicyclo[3.2.1]octane-8-carbonitrile

  • Structural Similarity : Contains a bicyclic framework and ketone group.
  • Key Differences :
    • Nitrogen heterocycle vs. nitro group in this compound.
    • Demonstrated bioactivity in medicinal chemistry (e.g., enzyme inhibition) .
  • Characterization : Fully documented via NMR and X-ray crystallography, unlike this compound .
Table 1: Structural and Functional Comparison
Property This compound Compound A Compound B
Molecular Formula Not reported C₉H₁₃NO₃ C₈H₁₀N₂O
Functional Groups Ketone, nitro, alkene Ketone, nitro Ketone, nitrile, amine
Thermal Stability Unknown High (~200°C) Moderate (~150°C)
Applications Unspecified Nitroalkene synthesis Medicinal chemistry

Challenges in Comparative Analysis

The absence of empirical data for this compound necessitates reliance on indirect methods:

  • Spectroscopic Differentiation : Complementary techniques (e.g., GC-MS, IR) are critical to distinguish this compound from analogs, as single-method analyses risk misidentification .
  • Synthetic Pathways : Hypothetical routes may involve Michael addition or nitroalkylation, but validation is lacking .
  • Purity and Identity : Adherence to IUPAC guidelines for characterization (e.g., elemental analysis, spectral data) is essential but undocumented for this compound .

Q & A

Q. Methodological Answer :

  • Step 1 : Follow protocols for organic synthesis as outlined in authoritative journals (e.g., Journal of Organic Chemistry), emphasizing detailed reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization) .

  • Step 2 : Validate purity using techniques like HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity. Include full spectral data in Supporting Information, adhering to reproducibility standards .

  • Data Table Example :

    ParameterConditionValidation Method
    Reaction Time24 hours, 80°CTLC monitoring
    PurificationColumn chromatographyHPLC (99% purity)

Advanced: How can researchers resolve contradictions in reported pharmacological mechanisms of this compound across studies?

Q. Methodological Answer :

  • Step 1 : Conduct a systematic review using PRISMA guidelines to aggregate data from diverse models (e.g., in vitro vs. in vivo) .
  • Step 2 : Apply meta-analysis to quantify variability (e.g., I² statistic) and identify confounding factors (e.g., dosage, model species). Use tools like RevMan for statistical integration .
  • Step 3 : Design follow-up experiments with controlled variables (e.g., standardized dosing, genetically uniform models) to isolate mechanisms .

Basic: What analytical techniques are recommended for characterizing this compound’s structural and physicochemical properties?

Q. Methodological Answer :

  • Step 1 : Use NMR (¹H, ¹³C) and FTIR for structural elucidation. For novel derivatives, include X-ray crystallography data .

  • Step 2 : Assess solubility and stability via UV-Vis spectroscopy under physiological pH (e.g., pH 7.4 buffer).

  • Data Table Example :

    PropertyTechniqueKey Result
    Melting PointDSC156–158°C
    LogPHPLC (reverse phase)2.3 ± 0.1

Advanced: What statistical approaches address variability in this compound’s efficacy data from preclinical models?

Q. Methodological Answer :

  • Step 1 : Employ mixed-effects models to account for pseudoreplication (e.g., non-independent replicates in animal studies) .
  • Step 2 : Use Bayesian inference to quantify uncertainty in dose-response relationships, incorporating prior data from similar compounds .
  • Step 3 : Validate findings via sensitivity analysis (e.g., Monte Carlo simulations) to test robustness against outliers .

Basic: How should literature reviews be structured to identify knowledge gaps in this compound research?

Q. Methodological Answer :

  • Step 1 : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope . Example:
    • Population : Cancer cell lines (e.g., HeLa)
    • Intervention : this compound at IC₅₀ concentrations
    • Comparison : Untreated controls or standard chemotherapeutics
    • Outcome : Apoptosis markers (e.g., caspase-3 activation)
  • Step 2 : Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND pharmacokinetics NOT review") .

Advanced: How to design experiments to differentiate this compound’s primary targets from off-target effects?

Q. Methodological Answer :

  • Step 1 : Implement CRISPR-Cas9 knockout models to silence putative targets (e.g., kinase X) and assess residual activity .
  • Step 2 : Use affinity chromatography coupled with mass spectrometry to identify binding partners .
  • Step 3 : Validate specificity via competitive binding assays (e.g., ITC or SPR) with known inhibitors .

Basic: What ethical and safety considerations are critical in handling this compound during lab experiments?

Q. Methodological Answer :

  • Step 1 : Follow institutional biosafety protocols (e.g., BSL-2 for cytotoxic compounds). Include Material Safety Data Sheets (MSDS) in appendices .
  • Step 2 : Conduct toxicity screening in non-target cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can computational modeling predict this compound’s interactions with understudied biological targets?

Q. Methodological Answer :

  • Step 1 : Perform molecular docking (AutoDock Vina) against proteome-wide libraries (e.g., PDB, AlphaFold) .
  • Step 2 : Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .
  • Step 3 : Prioritize targets with high binding affinity (ΔG < −8 kcal/mol) for experimental validation .

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